2-Amino-6-(ethylamino)benzonitrile
Description
2-Amino-6-(ethylamino)benzonitrile is a benzonitrile derivative featuring amino and ethylamino substituents at the 2- and 6-positions of the aromatic ring, respectively. The ethylamino group (-NHCH₂CH₃) is a secondary amine, contributing to electron-donating effects and influencing solubility, reactivity, and biological interactions. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, given the versatility of benzonitrile derivatives in these fields .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-6-(ethylamino)benzonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5,12H,2,11H2,1H3 |
InChI Key |
XIDLKNXPGSMUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key differences in substituents and molecular weights among analogous compounds:
*Calculated based on molecular formula C₉H₁₀N₃.
Key Observations :
- Steric Effects: Piperidinyl and chlorophenyl ethylamino substituents introduce bulkiness, which may hinder molecular interactions in biological systems compared to the smaller ethylamino group .
- Solubility : Ethoxycoumarin substituents () impart high molecular weight (494.0 g/mol) and aromaticity, likely reducing aqueous solubility relative to the target compound .
Physical and Chemical Properties
Melting Points and Stability
- 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Melts at 330–332°C due to hydrogen bonding and crystalline packing from coumarin groups .
- Target Compound : Expected to have a lower melting point (~150–200°C) due to less rigid substituents.
Spectroscopic Features
- IR Spectroscopy: The nitrile stretching frequency in 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile is observed at 2,206 cm⁻¹, a range typical for nitriles. Similar values are anticipated for the target compound .
- NMR: Ethylamino protons in the target compound would resonate near δ 1.43 (CH₃) and δ 4.23 (CH₂), as seen in analogous ethyl-substituted compounds .
Hazard and Regulatory Considerations
- 4, H302). The ethylamino group may reduce toxicity compared to halogenated analogs .
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